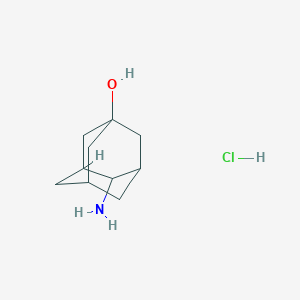

4-aminoadamantan-1-ol Hydrochloride

Descripción general

Descripción

4-Aminoadamantan-1-ol hydrochloride is a derivative of adamantane, which is a type of aminoadamantane compound. While the provided papers do not directly discuss 4-aminoadamantan-1-ol hydrochloride, they do provide insights into related adamantane derivatives and their applications. For instance, 1-adamantanamine hydrochloride, also known as amantadine, has been studied for its protective effect against influenza A2 infections in a family environment. The study demonstrated that early prophylactic treatment with amantadine significantly reduced the incidence of clinical influenza and serological evidence of infection among household contacts of index cases .

Synthesis Analysis

The synthesis of adamantane derivatives, such as 4-aminoadamantan-1-ol hydrochloride, often involves complex synthetic routes. Paper describes the synthesis of four stereoisomers of 4-aminoadamantane-2-carboxylic acid, which are rigid analogues of γ-aminobutyric acid. The synthesis includes π route cyclisations to obtain substituted adamantanes, followed by conversion into acetamido-nitriles and subsequent hydrolysis to yield the amino acids. One of the isomers is prepared through a stereospecific nitrene insertion reaction. These synthetic routes highlight the intricate chemistry involved in producing adamantane derivatives and may provide a basis for the synthesis of 4-aminoadamantan-1-ol hydrochloride.

Molecular Structure Analysis

Adamantane derivatives are known for their unique cage-like molecular structure, which imparts stability and influences their chemical properties. The synthesis of stereoisomers, as discussed in paper , suggests that the spatial arrangement of substituents on the adamantane framework can be controlled to yield specific isomers. This control over stereochemistry is crucial for the biological activity of these compounds, as different isomers can have vastly different effects on biological systems.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of adamantane derivatives are indicative of the reactivity of these compounds. For example, the use of tosylmethyl isocyanide in the synthesis of acetamido-nitriles shows the versatility of adamantane chemistry. The reactions employed in the synthesis of adamantane derivatives must be carefully selected to maintain the integrity of the adamantane core while introducing the desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are closely related to their molecular structure. The cage-like framework of adamantane provides a rigid and sterically demanding core that can influence the compound's solubility, melting point, and reactivity. The presence of an amino group, as in 4-aminoadamantan-1-ol hydrochloride, would likely affect the compound's ability to form salts and interact with biological molecules. The study on amantadine suggests that adamantane derivatives can have significant biological activity, which is a direct consequence of their physical and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis of 4-aminoadamantan-1-ol Hydrochloride

Scientific Field: Chemical Synthesis

Application Summary

The compound is synthesized from 5-hydroxy-2-adamantanone, using aqueous ammonia as a solvent. The process involves palladium-carbon hydrogenation reduction, followed by acidification into a salt to obtain trans-4-amino-1-hydroxy adamantane hydrochloride .

Methods of Application

The synthesis process involves the use of readily available aqueous ammonia as the reaction system. This method has high atom economy and meets the requirements of green chemistry. It is also convenient to operate and high in yield, making it favorable for mass production .

Results or Outcomes: The method results in a high yield of highly purified trans-4-aminoadamantan-1-ol Hydrochloride .

Potential Applications in Medicine

Application Summary

Adamantane derivatives, such as 4-aminoadamantan-1-ol Hydrochloride, are described as a new generation of fine chemical materials. They are widely used in various fields, including medicine .

Methods of Application

Adamantane is used for the manufacture of various specific medicaments. Utilizing the fat-soluble properties of adamantane, multiple special efficacy new drugs can be synthesized .

Results or Outcomes

Examples of drugs synthesized from adamantane include hydrochloric acid amantadine, which is used for the prophylactic treatment of influenza A virus, cerebrovascular disorder disease, and senile dementia. Another example is rimantadine hydrochloride, which is used in the treatment of livestock and poultry cold caused by A type influenza virus .

Proteomics Research

Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .

Results or Outcomes: The outcomes of this research can also vary greatly, but the ultimate goal is usually to gain a better understanding of protein function and interaction, which can lead to the development of new therapies .

Synthesis of Inhibitors with Antihyperglycemic Properties

Scientific Field: Medicinal Chemistry

Methods of Application: The specific synthesis methods can vary, but they generally involve the use of 3-Amino-1-adamantanol as a starting material in the synthesis of these inhibitors .

Results or Outcomes

The result is the production of inhibitors that have potential antihyperglycemic properties. These inhibitors could potentially be used in the treatment of diabetes .

Proteomics Research

Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .

Results or Outcomes: The outcomes of this research can also vary greatly, but the ultimate goal is usually to gain a better understanding of protein function and interaction, which can lead to the development of new therapies .

Synthesis of Inhibitors with Antihyperglycemic Properties

Scientific Field: Medicinal Chemistry

Methods of Application: The specific synthesis methods can vary, but they generally involve the use of 3-Amino-1-adamantanol as a starting material in the synthesis of these inhibitors .

Results or Outcomes

The result is the production of inhibitors that have potential antihyperglycemic properties. These inhibitors could potentially be used in the treatment of diabetes .

Safety And Hazards

The safety data sheet for a similar compound, Cis-4-Aminoadamantan-1-ol hydrochloride, suggests the following precautions :

Relevant Papers One relevant paper is a patent titled “Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride” which discusses a method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride .

Propiedades

IUPAC Name |

4-aminoadamantan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEPNQFVPHYHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-aminoadamantan-1-ol Hydrochloride | |

CAS RN |

62075-23-4, 20098-19-5 | |

| Record name | trans-4-Amino-1-adamantanol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminoadamantan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

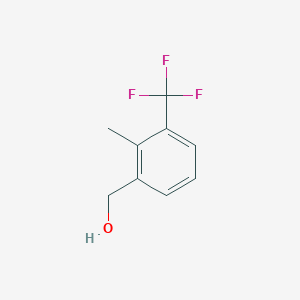

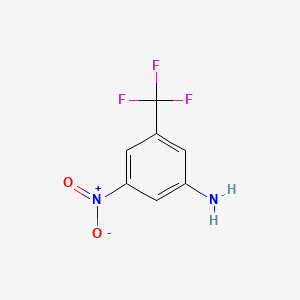

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

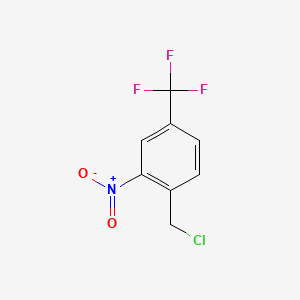

![4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1305696.png)